molecular formula C28H34N12O10PS4- B12106126 Ceftaroline Fosamil Impurity 1

Ceftaroline Fosamil Impurity 1

Cat. No.: B12106126
M. Wt: 857.9 g/mol
InChI Key: YUKGTNWGCMITRK-RQRWGXNHSA-M
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Description

Ceftaroline Fosamil Impurity 1 is an impurity associated with Ceftaroline Fosamil, a cephalosporin antibiotic. Ceftaroline Fosamil itself is a novel cephalosporin with broad in vitro activity against various resistant Gram-positive and common Gram-negative organisms. It is approved by the United States Food and Drug Administration (FDA) for treating acute bacterial skin and soft tissue infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), as well as community-acquired bacterial pneumonia .

Chemical Reactions Analysis

Ceftaroline Fosamil Impurity 1 shares its core structure with Ceftaroline Fosamil. As such, it may undergo similar reactions. These reactions could include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would be related derivatives of Ceftaroline Fosamil.

Scientific Research Applications

Research involving Ceftaroline Fosamil Impurity 1 is limited, but its applications likely mirror those of Ceftaroline Fosamil

Mechanism of Action

Ceftaroline Fosamil exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), disrupting peptidoglycan formation. This mechanism is crucial for its bactericidal activity against susceptible organisms.

Comparison with Similar Compounds

While information on specific similar compounds is scarce, Ceftaroline Fosamil Impurity 1’s uniqueness lies in its structural relationship to Ceftaroline Fosamil. Further research may reveal additional compounds with similar features.

Properties

Molecular Formula

C28H34N12O10PS4-

Molecular Weight

857.9 g/mol

IUPAC Name

2-[2-[[N'-(4-amino-4-carboxylatobutyl)carbamimidoyl]amino]-1-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate

InChI

InChI=1S/C28H35N12O10PS4/c1-3-50-37-18(20-35-27(55-39-20)38-51(47,48)49)21(41)33-19(22(42)36-26(30)31-8-4-5-14(29)24(43)44)23-34-17(25(45)46)16(12-52-23)54-28-32-15(11-53-28)13-6-9-40(2)10-7-13/h6-7,9-11,14,19,23,34H,3-5,8,12,29H2,1-2H3,(H8-,30,31,33,35,36,38,39,41,42,43,44,45,46,47,48,49)/p-1/b37-18+

InChI Key

YUKGTNWGCMITRK-RQRWGXNHSA-M

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(=NCCCC(C(=O)[O-])N)N

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(=NCCCC(C(=O)[O-])N)N

Origin of Product

United States

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